REACTION_CXSMILES
|
[CH3:1][CH:2]([CH3:12])[CH:3]=[CH:4][CH2:5][CH2:6][CH2:7][CH2:8][C:9]([OH:11])=[O:10].N[C@H]1CCCC[C@H]1O>C(Cl)(Cl)Cl>[CH3:1][CH:2]([CH3:12])/[CH:3]=[CH:4]/[CH2:5][CH2:6][CH2:7][CH2:8][C:9]([OH:11])=[O:10]
|
Name
|
|
Quantity
|
408 mg
|
Type
|
reactant
|
Smiles
|
CC(C=CCCCCC(=O)O)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
249 mg
|
Type
|
reactant
|
Smiles
|
N[C@@H]1[C@@H](CCCC1)O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue was again dissolved in chloroform (3 ml)
|
Type
|
ADDITION
|
Details
|
hexane (12 ml) was added dropwise
|
Type
|
FILTRATION
|
Details
|
the precipitated crystals were collected by filtration
|
Type
|
ADDITION
|
Details
|
Hexane (15 ml) was added to the obtained crystal
|
Type
|
WASH
|
Details
|
the mixture was washed three times with 10% aqueous citric acid solution (10 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
once with saturated brine (10 ml), and dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
Magnesium sulfate was removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CC(/C=C/CCCCC(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.47 mmol | |
AMOUNT: MASS | 250 mg | |
YIELD: PERCENTYIELD | 35.1% | |
YIELD: CALCULATEDPERCENTYIELD | 61.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][CH:2]([CH3:12])[CH:3]=[CH:4][CH2:5][CH2:6][CH2:7][CH2:8][C:9]([OH:11])=[O:10].N[C@H]1CCCC[C@H]1O>C(Cl)(Cl)Cl>[CH3:1][CH:2]([CH3:12])/[CH:3]=[CH:4]/[CH2:5][CH2:6][CH2:7][CH2:8][C:9]([OH:11])=[O:10]
|
Name
|
|
Quantity
|
408 mg
|
Type
|
reactant
|
Smiles
|
CC(C=CCCCCC(=O)O)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
249 mg
|
Type
|
reactant
|
Smiles
|
N[C@@H]1[C@@H](CCCC1)O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue was again dissolved in chloroform (3 ml)
|
Type
|
ADDITION
|
Details
|
hexane (12 ml) was added dropwise
|
Type
|
FILTRATION
|
Details
|
the precipitated crystals were collected by filtration
|
Type
|
ADDITION
|
Details
|
Hexane (15 ml) was added to the obtained crystal
|
Type
|
WASH
|
Details
|
the mixture was washed three times with 10% aqueous citric acid solution (10 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
once with saturated brine (10 ml), and dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
Magnesium sulfate was removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CC(/C=C/CCCCC(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.47 mmol | |
AMOUNT: MASS | 250 mg | |
YIELD: PERCENTYIELD | 35.1% | |
YIELD: CALCULATEDPERCENTYIELD | 61.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][CH:2]([CH3:12])[CH:3]=[CH:4][CH2:5][CH2:6][CH2:7][CH2:8][C:9]([OH:11])=[O:10].N[C@H]1CCCC[C@H]1O>C(Cl)(Cl)Cl>[CH3:1][CH:2]([CH3:12])/[CH:3]=[CH:4]/[CH2:5][CH2:6][CH2:7][CH2:8][C:9]([OH:11])=[O:10]
|
Name
|
|
Quantity
|
408 mg
|
Type
|
reactant
|
Smiles
|
CC(C=CCCCCC(=O)O)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
249 mg
|
Type
|
reactant
|
Smiles
|
N[C@@H]1[C@@H](CCCC1)O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue was again dissolved in chloroform (3 ml)
|
Type
|
ADDITION
|
Details
|
hexane (12 ml) was added dropwise
|
Type
|
FILTRATION
|
Details
|
the precipitated crystals were collected by filtration
|
Type
|
ADDITION
|
Details
|
Hexane (15 ml) was added to the obtained crystal
|
Type
|
WASH
|
Details
|
the mixture was washed three times with 10% aqueous citric acid solution (10 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
once with saturated brine (10 ml), and dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
Magnesium sulfate was removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CC(/C=C/CCCCC(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.47 mmol | |
AMOUNT: MASS | 250 mg | |
YIELD: PERCENTYIELD | 35.1% | |
YIELD: CALCULATEDPERCENTYIELD | 61.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |